molecular formula C17H28N2O3S B156238 2,3,3-trimethyl-3H-indole-5-sulfonic acid CAS No. 132557-73-4

2,3,3-trimethyl-3H-indole-5-sulfonic acid

Cat. No.: B156238
CAS No.: 132557-73-4
M. Wt: 340.5 g/mol
InChI Key: OEXSMDPSRPJDIB-UHFFFAOYSA-N
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Description

2,3,3-trimethyl-3H-indole-5-sulfonic acid is a heterocyclic organic compound that has garnered attention in various fields of chemical research. Its molecular structure, featuring a sulfonated indole (B1671886) core, imparts specific physicochemical properties that are central to its utility. The presence of the sulfonic acid group enhances water solubility, a crucial characteristic for its application in biological and aqueous systems.

Table 1: Chemical Properties of this compound

Property Value
CAS Number 132557-72-3
Molecular Formula C11H13NO3S
Molecular Weight 239.29 g/mol
Physical Form Pink solid

Indole and its derivatives are ubiquitous in nature and are pivotal structural motifs in a plethora of biologically active compounds. The introduction of a sulfonate group onto the indole scaffold can dramatically alter the molecule's properties, most notably its solubility and electronic characteristics. Sulfonated indoles are of particular importance in medicinal chemistry and materials science. In the pharmaceutical realm, the indole nucleus is a privileged structure, forming the backbone of numerous therapeutic agents. The addition of a sulfonic acid moiety can enhance the pharmacokinetic profile of a drug by improving its water solubility, which is often a prerequisite for effective delivery and absorption in the body.

Furthermore, in the domain of materials science, sulfonated indole derivatives are instrumental in the development of functional dyes and polymers. The sulfonate group can act as a docking site for further chemical modifications and can influence the photophysical properties of the molecule, such as its absorption and emission spectra.

The primary research trajectory for this compound lies in its role as a crucial building block for the synthesis of fluorescent dyes, particularly cyanine (B1664457) dyes. These dyes are renowned for their strong absorption and emission in the visible and near-infrared (NIR) regions of the electromagnetic spectrum, making them invaluable tools in a variety of biomedical and biotechnological applications.

The water-solubility imparted by the sulfonic acid group in this compound is a key feature that is transferred to the resulting cyanine dyes. This property is highly desirable for biological applications, as it allows the dyes to be used in aqueous environments, such as within living cells, without the issue of aggregation that can plague less soluble dyes.

One of the most well-documented applications is in the synthesis of water-soluble sulfo-cyanine dyes. These dyes can be further functionalized to enable covalent attachment to biomolecules such as proteins, peptides, and nucleic acids. medchemexpress.com This bioconjugation capability allows for the fluorescent labeling of these molecules, enabling their detection and tracking in various biological assays and imaging techniques. For instance, these labeled biomolecules are instrumental in techniques like fluorescence microscopy, flow cytometry, and immunoassays.

Research has demonstrated the synthesis of novel fluorescent sulfo-3H-indocyanine dyes using this compound as a precursor. researchgate.net These dyes exhibit absorption maxima in the range of 547–551 nm and emission maxima between 562–567 nm in water. researchgate.net Such spectral properties are well-suited for use with common excitation sources and detection systems.

Table 2: Spectral Properties of a Sulfo-3H-indocyanine Dye Derived from this compound in Water

Property Wavelength (nm)
Absorption Maximum (λabs) 547–551
Emission Maximum (λem) 562–567

The investigation of this compound and its derivatives involves a combination of synthetic organic chemistry, analytical chemistry, and often, biochemistry and cell biology.

The synthesis of this compound itself is typically achieved through the Fischer indole synthesis. A common reported method involves the reaction of 4-hydrazinobenzenesulfonic acid with 3-methyl-2-butanone (B44728) in acetic acid. chemicalbook.comresearchgate.net This reaction, when heated to reflux, yields the desired product as a crystalline solid. chemicalbook.com

The characterization of this compound and the cyanine dyes derived from it relies heavily on a suite of spectroscopic and spectrometric techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is employed to elucidate the molecular structure, with specific proton (¹H NMR) signals confirming the arrangement of atoms within the molecule. For instance, the ¹H NMR spectrum in DMSO shows characteristic signals for the aromatic and methyl protons. chemicalbook.com Mass spectrometry is used to confirm the molecular weight of the synthesized compounds. researchgate.net

The study of the final dye products often involves an interdisciplinary approach. Once the dyes are synthesized and characterized, their utility in biological systems is assessed. This can involve conjugating the dyes to specific biomolecules and then using techniques like fluorescence microscopy to visualize the localization of these molecules within cells. The photophysical properties, such as quantum yield and photostability, are also critical parameters that are evaluated to determine the suitability of the dyes for various applications.

Properties

CAS No.

132557-73-4

Molecular Formula

C17H28N2O3S

Molecular Weight

340.5 g/mol

IUPAC Name

N,N-diethylethanamine;2,3,3-trimethylindole-5-sulfonic acid

InChI

InChI=1S/C11H13NO3S.C6H15N/c1-7-11(2,3)9-6-8(16(13,14)15)4-5-10(9)12-7;1-4-7(5-2)6-3/h4-6H,1-3H3,(H,13,14,15);4-6H2,1-3H3

InChI Key

OEXSMDPSRPJDIB-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)O

Canonical SMILES

CCN(CC)CC.CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 2,3,3 Trimethyl 3h Indole 5 Sulfonic Acid

Classical Indole (B1671886) Synthesis Strategies for Sulfonated Derivatives

The traditional approaches to synthesizing sulfonated indoles, such as 2,3,3-trimethyl-3H-indole-5-sulfonic acid, often involve adaptations of well-established indole syntheses. These methods are valued for their reliability and the wealth of available literature.

Fischer Indole Synthesis Modifications and Optimizations

The Fischer indole synthesis stands as a cornerstone for the preparation of indole derivatives. The reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.com For the synthesis of this compound, a key modification is the use of a sulfonated phenylhydrazine derivative.

Optimizations of this classical method for sulfonated compounds have focused on improving yield, simplifying workup procedures, and employing more environmentally benign catalysts. One significant optimization involves the use of solid acid catalysts, such as the polymeric sulfonic acid resin Amberlite IR 120 H. akjournals.com This heterogeneous catalyst facilitates the reaction under milder conditions and can be easily removed by filtration, simplifying the purification process. researchgate.net The resin can also be regenerated and reused without a significant loss of activity. akjournals.com Furthermore, the use of microwave irradiation in conjunction with solid acid catalysts has been shown to significantly increase the reaction rate of the Fischer indole synthesis. akjournals.com

The choice of acid catalyst is crucial and can influence the regioselectivity of the reaction when unsymmetrical ketones are used. rsc.org Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) have been successfully employed. wikipedia.orgtestbook.com

Sulfonation of Indole Precursors: Controlled Conditions and Reagent Selection

An alternative to using a pre-sulfonated starting material is the direct sulfonation of an indole precursor. This approach requires careful control of reaction conditions to achieve the desired regioselectivity and to avoid unwanted side reactions, such as polymerization, which can occur under harsh acidic conditions. quimicaorganica.org

The sulfonation of the indole ring is an electrophilic aromatic substitution reaction. The pyrrole (B145914) ring of the indole nucleus is electron-rich, making it susceptible to electrophilic attack. The reaction is typically directed to the 3-position; however, if this position is occupied, substitution can occur at other positions. For the synthesis of 5-sulfonated indoles, specific reagents and conditions are necessary. A common and effective reagent for the controlled sulfonation of indoles is the sulfur trioxide-pyridine complex (SO₃·py). This reagent is milder than fuming sulfuric acid and allows for the reaction to be carried out under more controlled and gentle conditions, minimizing side reactions. quimicaorganica.org

Recent advancements in sulfonylation techniques include electrochemical methods. A direct electrochemical sulfonylation between indoles, inorganic sulfites, and alcohols has been developed to efficiently prepare indoyl sulfonate esters under mild conditions. nih.gov Another metal-free method involves the oxidative coupling of C2,C3-unsubstituted indoles with arylsulfonyl hydrazides, mediated by TBHP/TBAI, to achieve selective sulfonylation. rsc.org

Advanced Synthetic Routes to this compound

More contemporary methods for the synthesis of this compound often focus on efficiency and the direct construction of the target molecule from readily available starting materials.

Condensation Reactions Involving Hydrazinobenzenesulfonic Acid Derivatives

A highly efficient and direct route to this compound involves the condensation of 4-hydrazinobenzenesulfonic acid with 3-methyl-2-butanone (B44728). chemicalbook.com This reaction is a specific application of the Fischer indole synthesis.

The reaction is typically carried out in a suitable solvent, such as acetic acid, and heated to reflux. chemicalbook.com The acidic solvent acts as the catalyst for the reaction. This one-pot synthesis is advantageous due to its high yield and operational simplicity. For instance, heating a mixture of p-hydrazinobenzenesulfonic acid and 3-methyl-2-butanone in acetic acid at reflux for three hours can yield the product as a pink solid upon cooling with a reported yield of 97%. chemicalbook.com

Reactant 1Reactant 2SolventConditionsYieldReference
4-Hydrazinobenzenesulfonic acid3-Methyl-2-butanoneAcetic acidReflux, 3 hours97% chemicalbook.com

Alkylation and Quaternization Processes for Indole Nitrogen Functionalization

Further functionalization of the this compound can be achieved through alkylation and quaternization of the indole nitrogen. These processes introduce additional functional groups that can modulate the compound's properties.

Alkylation of the indole nitrogen can be achieved using various alkylating agents, such as alkyl halides or trichloroacetimidates, often in the presence of a base or a Lewis acid catalyst. nih.gov For instance, the N-alkylation of indoles with primary alkyl bromides can be catalyzed by a palladium/norbornene system. organic-chemistry.org A metal-free approach for the 2-alkylation of 3-alkylindoles has also been developed using a catalytic amount of hydroiodic acid with unactivated alkenes. frontiersin.org

Quaternization involves the alkylation of the tertiary nitrogen of the 3H-indole (indolenine) tautomer, leading to the formation of a quaternary ammonium (B1175870) salt. This reaction is typically performed with a suitable alkylating agent. For example, the reaction of a sulfonated indole derivative with an alkylating agent like n-butyl sultone has been reported. The quaternization of sugar sulfonates with various amines has also been studied, indicating that the efficiency of the reaction can be influenced by steric hindrance and the nature of the leaving group. nih.gov

Mechanistic Investigations of Synthetic Transformations

The mechanism of the Fischer indole synthesis has been a subject of extensive study. The reaction proceeds through several key steps:

Formation of Phenylhydrazone: The initial step is the condensation of the phenylhydrazine with the ketone to form a phenylhydrazone. byjus.com

Tautomerization: The phenylhydrazone then tautomerizes to its enamine form. wikipedia.org

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: The enamine undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate. wikipedia.orgbyjus.com This step is generally considered irreversible.

Aromatization and Cyclization: The intermediate rearomatizes, and subsequent intramolecular cyclization occurs. byjus.com

Elimination: Finally, a molecule of ammonia (B1221849) is eliminated to form the stable indole ring. wikipedia.org

Computational studies have provided deeper insights into the mechanism, particularly the wikipedia.orgwikipedia.org-sigmatropic rearrangement. The presence of electron-withdrawing groups, such as the sulfonic acid group on the phenylhydrazine ring, can influence the reaction pathway. Such substituents can affect the electron density of the N-N bond and the stability of the intermediates. nih.gov For example, computational studies have shown that electron-donating substituents can favor a competing heterolytic N-N bond cleavage, leading to the failure of the Fischer indolization. nih.gov Conversely, an electron-withdrawing group like the sulfonic acid moiety is expected to influence the electronic distribution and potentially the activation energy of the key rearrangement step. The acidity of the catalyst also plays a critical role in the reaction mechanism and can affect the product distribution, especially with unsymmetrical ketones. rsc.org

Electrophilic Aromatic Substitution Directivity on the Indole Ring

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. Generally, the most reactive position on the indole ring for electrophilic attack is the C3 position. However, in this compound, the C3 position is fully substituted with two methyl groups. Consequently, any further electrophilic substitution must occur on the benzene (B151609) portion of the indole ring.

The directing effect of the substituents on the benzene ring then comes into play. The indole ring itself is an activating group and tends to direct incoming electrophiles to the ortho and para positions relative to the fusion point (C4 and C6). Conversely, the sulfonic acid group at the C5 position is a deactivating group and a meta-director. This means it will direct incoming electrophiles to the positions meta to itself, which are the C4 and C6 positions.

Therefore, the activating effect of the indole ring and the meta-directing effect of the sulfonic acid group work in concert to direct electrophilic substitution to the C4 and C6 positions of the benzene ring. The table below outlines the expected regioselectivity for electrophilic aromatic substitution on this compound.

Interactive Data Table: Predicted Regioselectivity of Electrophilic Aromatic Substitution
PositionActivating/Deactivating GroupDirecting EffectPredicted Outcome
C4Indole (activating), Sulfonic acid (meta-directing)Ortho to indole fusion, Meta to sulfonic acidFavorable for substitution
C6Indole (activating), Sulfonic acid (meta-directing)Para to indole fusion, Meta to sulfonic acidFavorable for substitution
C7Indole (activating)Ortho to indole fusionLess favorable due to steric hindrance from the gem-dimethyl group and the deactivating effect of the sulfonic acid group

Nucleophilic Attack Pathways and Sulfonic Acid Group Reactivity

The reactivity of this compound towards nucleophiles can be considered at two main sites: the nitrogen atom of the indole ring and the sulfur atom of the sulfonic acid group.

The nitrogen atom in the 3H-indole (indolenine) form is basic and can act as a nucleophile. For instance, the potassium salt of 2,3,3-trimethyl-3H-indole-5-sulfonate can be alkylated at the nitrogen atom by treatment with an alkyl halide. sciforum.net This reaction proceeds via a nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide.

The sulfonic acid group itself can undergo several characteristic reactions. One important reaction is desulfonation, which is the removal of the -SO3H group. This is typically achieved by heating the aromatic sulfonic acid in the presence of a dilute strong acid, effectively reversing the sulfonation reaction. wikipedia.orgwikipedia.orgnih.gov Another key reaction is the conversion of the sulfonic acid to a sulfonyl chloride (-SO2Cl) by treatment with reagents like thionyl chloride or phosphorus pentachloride. The resulting sulfonyl chloride is a versatile intermediate that can be readily converted into other derivatives such as sulfonamides and sulfonate esters through reactions with nucleophiles like amines and alcohols. libretexts.org The table below summarizes these nucleophilic reaction pathways.

Interactive Data Table: Nucleophilic Reactions of this compound
Reaction TypeReagent(s)Site of AttackProduct Type
N-AlkylationAlkyl halide (e.g., iodomethane, 6-bromohexanoic acid)Indole NitrogenN-alkylated indolium salt
DesulfonationDilute strong acid (e.g., H2SO4), HeatC5-Sulfur bond2,3,3-trimethyl-3H-indole
Conversion to Sulfonyl ChlorideThionyl chloride (SOCl2) or Phosphorus pentachloride (PCl5)Sulfur atom of sulfonic acid2,3,3-trimethyl-3H-indole-5-sulfonyl chloride
Conversion to Sulfonamide (from sulfonyl chloride)Ammonia or primary/secondary amineSulfur atom of sulfonyl chloride2,3,3-trimethyl-3H-indole-5-sulfonamide
Conversion to Sulfonate Ester (from sulfonyl chloride)AlcoholSulfur atom of sulfonyl chloride2,3,3-trimethyl-3H-indole-5-sulfonate ester

Derivatization and Functionalization Strategies of 2,3,3 Trimethyl 3h Indole 5 Sulfonic Acid

Formation of Sulfonated Indoleninium Salts and Their Derivatives

The nitrogen atom of the indolenine core is susceptible to alkylation, leading to the formation of quaternary ammonium (B1175870) salts known as indoleninium salts. These derivatives are important as they can modify the electronic properties and solubility of the molecule and serve as precursors to more complex structures, including ionic liquids.

Synthesis of Alkylated Indoleninium Salts (e.g., N-Methyl, N-Propyl)

The synthesis of N-alkylated indoleninium salts is typically achieved through the quaternization of the indolenine nitrogen with an alkylating agent. The reaction involves the nucleophilic attack of the nitrogen atom on an electrophilic carbon of the alkyl halide or a similar reagent.

A common method involves reacting the potassium salt of 2,3,3-trimethyl-3H-indole-5-sulfonate with an excess of an alkyl halide. For instance, the synthesis of the N-methyl derivative, 1,2,3,3-tetramethyl-3H-indolium-5-sulfonate, is accomplished by treating the starting potassium salt with iodomethane. sciforum.net The reaction proceeds by heating the components, leading to the precipitation of the purple-colored indolium salt. sciforum.net Similarly, N-propyl derivatives can be synthesized using 1-iodopropane (B42940) in a suitable solvent like acetonitrile (B52724), typically under reflux conditions. doi.org These reactions are versatile and can accommodate various alkylating agents, including those with additional functional groups like bromohexanoic acid, to introduce a carboxylic acid moiety. sciforum.net

Table 1: Synthesis of N-Alkylated Indoleninium Salts

Starting Material Alkylating Agent Product Reaction Conditions
Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate Iodomethane 1,2,3,3-Tetramethyl-3H-indolium-5-sulfonate Stirring at 40°C for 6 hours sciforum.net
5-Iodo-2,3,3-trimethyl-3H-indole 1-Iodopropane 1-Propyl-5-iodo-2,3,3-trimethyl-3H-indolium Reflux in acetonitrile for 12 hours doi.org

Preparation of Ionic Liquid Precursors from Sulfonated Indolenines

The N-alkylated indoleninium salts described above are, by their nature, ionic compounds and can be classified as ionic liquids (ILs), particularly if their melting point is below 100°C. chim.it They consist of a bulky organic cation (the indoleninium core) and an anion (e.g., iodide, bromide, or the internal sulfonate).

Another strategy to form ionic liquid precursors involves the reaction of the neutral 2,3,3-trimethylindolenine (B142774) base with cyclic sulfonate esters, such as sultones. For example, reacting 2,3,3-trimethylindolenine with 1,4-butane sultone in a high-boiling solvent like 1,2-dichlorobenzene (B45396) results in the formation of a zwitterionic product, 4-(2,3,3-trimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate. doi.org This type of intramolecular salt is a key component in the design of task-specific ionic liquids. nih.govacs.org These sulfonated, zwitterionic structures are valuable as catalysts and in materials science due to their unique solubility and electrochemical properties. chim.it

Covalent Conjugation via the Sulfonyl Group

The sulfonic acid group (-SO₃H) at the C5 position is a key functional handle for covalent attachment of the indole (B1671886) moiety to other molecules, including linkers, polymers, and biomolecules. This process typically requires activation of the sulfonic acid to a more reactive species.

Linker Molecule Design for Bioconjugation

For bioconjugation, the sulfonic acid group is generally converted into a highly reactive sulfonyl chloride (-SO₂Cl). This transformation can be achieved using standard chlorinating agents such as thionyl chloride or reagents like 2,4,6-trichloro-1,3,5-triazine (TAPC). wikipedia.orglookchem.com The resulting aryl sulfonyl chloride is a potent electrophile that readily reacts with nucleophiles. wikipedia.org

Linker molecules for bioconjugation are designed with a nucleophilic functional group, such as a primary amine (-NH₂), that can react with the sulfonyl chloride to form a stable sulfonamide bond (-SO₂-NH-). snmjournals.org These linkers often incorporate spacers, like polyethylene (B3416737) glycol (PEG) chains, to improve solubility and reduce steric hindrance. The design may also consider properties conferred by the sulfonate group itself; for example, its negative charge can render the entire conjugate impermeable to cell membranes, which is a desirable feature for probes targeting cell surface proteins. nih.govbiorxiv.org

Strategies for Attachment to Macromolecular Scaffolds

The strategy for attaching the sulfonated indole to macromolecular scaffolds, such as proteins or polymers, follows the same principle of activating the sulfonyl group. The activated sulfonyl chloride can react directly with nucleophilic side chains of amino acids on the protein surface. The most common target is the ε-amino group of lysine (B10760008) residues, which, upon reaction, forms a highly stable sulfonamide linkage. nih.govcam.ac.uk

This conjugation reaction, however, requires careful pH control. The lysine amine must be in its deprotonated, nucleophilic state to react, which often necessitates conditions above its pKa, typically at a pH greater than 8.0. snmjournals.org This can be a challenge as high pH may compromise the stability and function of the protein. snmjournals.org Despite this, the covalent bond formed is very robust, making this a useful, albeit sometimes difficult, method for permanently labeling proteins with sulfonated molecules like dyes. snmjournals.orgresearchgate.net

Diversification of the Indole Core for Novel Chemical Entities

Modification of the indole core itself, beyond N-alkylation, presents an opportunity to create a diverse library of novel compounds. However, the 2,3,3-trimethyl-3H-indole structure is highly substituted, making further functionalization challenging through traditional methods.

Classical electrophilic aromatic substitution reactions, which typically occur at the C3 position of indoles, are not feasible as this position is blocked. researchgate.net While electrophilic substitution on the benzene (B151609) ring is possible, the existing sulfonic acid group is a strongly deactivating, meta-directing group, which would limit the scope of such reactions.

A more effective and modern approach involves transition-metal-catalyzed C-H functionalization. rsc.org These methods have emerged as powerful tools for site-selective modification of otherwise unreactive C-H bonds on heterocyclic systems. chim.itresearchgate.net For 2,3-disubstituted indoles, methodologies have been developed for functionalization at the C6 position of the indole ring. rsc.org It is plausible that similar strategies, perhaps employing a directing group, could be used to introduce aryl, alkyl, or other functional groups at the C4, C6, or C7 positions of the 2,3,3-trimethyl-3H-indole-5-sulfonic acid core. This would allow for the systematic tuning of the molecule's steric and electronic properties, leading to the generation of novel chemical entities for various applications.

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 2,3,3-trimethyl-3H-indole-5-sulfonic acid, both proton (¹H) and carbon-¹³ (¹³C) NMR are utilized for structural confirmation.

The analysis of the potassium salt of this compound in deuterium (B1214612) oxide (D₂O) provides key structural insights. The ¹³C NMR spectrum shows distinct signals that correspond to the different carbon atoms within the molecule. sciforum.net Assignments are supported by two-dimensional heteronuclear correlation techniques. sciforum.net

Assignment¹³C Chemical Shift (δ) in ppm (in D₂O)
2xC3-CH₃21.64
C354.17
C7118.75
C4119.30
C6125.50
C5139.67
C3a146.28
C7a153.84
C2194.98

The proton NMR spectrum in D₂O further corroborates the structure, showing the aromatic protons and the methyl groups. For instance, in a closely related derivative, 1,2,3,3-tetramethyl-3H-indolium-5-sulfonate, the gem-dimethyl protons at the C3 position appear as a singlet at approximately 1.58 ppm. sciforum.net The aromatic protons show characteristic splitting patterns corresponding to their positions on the benzene (B151609) ring. sciforum.net

An interesting observation in the ¹H NMR spectrum of the related 1,2,3,3-tetramethyl-3H-indolium-5-sulfonate in D₂O is that the signal for the C2-CH₃ group is not observed. sciforum.net This phenomenon is in agreement with existing literature on similar compounds and can be attributed to solvent effects. sciforum.net In D₂O, a protic solvent, rapid deuterium exchange can occur with the protons of the methyl group at the C2 position, which is activated by the adjacent positively charged nitrogen atom in the indolium ring. This exchange broadens the signal to the point where it is no longer distinguishable from the baseline.

While not explicitly detailed for this compound in the available literature, such solvent-induced signal disappearance is a known phenomenon. Another potential, though less likely in this specific case, cause for spectral complexities in indole (B1671886) derivatives is tautomerism. Indole systems can exhibit tautomerism where a proton shifts from the nitrogen to a carbon atom, altering the electronic structure and, consequently, the NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.

Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar molecules like this compound. In a study of the analogous compound, 1,2,3,3-tetramethyl-3H-indolium-5-sulfonate, ESI-MS was used to identify the molecular ion peak. sciforum.net The analysis showed a prominent peak at an m/z of 254, corresponding to the protonated molecule [M+H]⁺, which was the base peak (100% relative abundance). sciforum.net This demonstrates the utility of ESI-MS in confirming the molecular mass of such sulfonated indole derivatives.

For unambiguous confirmation of the elemental formula, high-resolution mass spectrometry is employed. HRMS can measure the mass of an ion with very high accuracy. For 1,2,3,3-tetramethyl-3H-indolium-5-sulfonate, the calculated exact mass for the molecular formula C₁₂H₁₆NO₃S was 254.0845. sciforum.net The experimentally determined mass using HRMS with ESI was found to be 254.0848, which is in excellent agreement with the calculated value. sciforum.net This high degree of accuracy allows for the confident assignment of the molecular formula, distinguishing it from other potential structures with the same nominal mass.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within a molecule and are particularly sensitive to conjugated systems like the indole ring.

While specific UV-Vis absorption and fluorescence emission spectra for this compound are not detailed in the reviewed literature, the characterization of related indole derivatives indicates the expected spectral properties. Cyanine (B1664457) dyes, which incorporate the indolenine skeleton, are known for their strong absorption in the visible and near-infrared regions. sciforum.net The absorption and emission maxima are highly dependent on the extent of the conjugated system and the substituents on the indole ring. sciforum.net For example, a water-soluble pentamethine cyanine dye containing a sulfonated indolenine moiety exhibits an absorption maximum at 646 nm and a fluorescence emission maximum at 661 nm in an aqueous buffer. sciforum.net Indole-3-acetic acid derivatives typically show fluorescence in the 345-370 nm range when excited around 275-280 nm. nih.gov The presence of the sulfonate group in this compound is expected to enhance its water solubility and may influence its photophysical properties.

Analysis of Electronic Transitions and Absorption Maxima

The electronic absorption spectrum of this compound is characterized by distinct absorption bands in the ultraviolet region, which correspond to electronic transitions within the indole moiety. The potassium salt of this compound has been reported to exhibit absorption maxima (λmax) at 212 nm and 260 nm. caymanchem.com These absorptions are attributed to π → π* transitions within the aromatic system of the indole ring.

The indole chromophore generally displays two main absorption bands, referred to as the 1La and 1Lb bands. The positions and intensities of these bands can be influenced by substitution on the indole ring. For this compound, the observed absorption maxima are consistent with the electronic transitions typical of substituted indolenine derivatives.

Table 1: Electronic Absorption Maxima of this compound potassium salt

Absorption Maximum (λmax) Solvent
212 nm Not Specified

Data sourced from Cayman Chemical product information. caymanchem.com

Photophysical Properties and Fluorescence Emission Characteristics

While this compound is described as a water-soluble, fluorescent near-infrared dye intermediate, specific quantitative data on its photophysical properties, such as fluorescence quantum yield and Stokes shift, are not extensively detailed in the available literature. caymanchem.com However, the fluorescence of indole derivatives is a well-studied phenomenon. The emission properties are highly sensitive to the molecular structure and the local environment.

Generally, indole and its derivatives exhibit fluorescence originating from the lowest excited singlet state. The emission wavelength is influenced by the nature of the substituents and the polarity of the solvent. For this compound, the presence of the electron-withdrawing sulfonic acid group and the electron-donating character of the indole ring system are expected to influence the charge distribution in the excited state, thereby affecting the fluorescence emission characteristics. Derivatives of this compound are utilized in the synthesis of cyanine dyes, which are known for their strong fluorescence in the red and near-infrared regions.

Table 2: General Photophysical Properties of Indole Derivatives

Property Typical Range/Characteristics
Emission Maximum (λem) Varies with substitution and solvent polarity
Stokes Shift Moderate to large, depending on the derivative

This table represents general characteristics of indole derivatives, as specific data for this compound is not available.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The key functional groups in this compound are the indole ring, the sulfonic acid group, and the trimethyl substitution. The sulfonic acid group is expected to show strong and broad O-H stretching vibrations, as well as characteristic S=O stretching bands. The indole ring will exhibit C=C stretching vibrations within the aromatic system and C-N stretching. The methyl groups will be identified by their C-H stretching and bending vibrations.

Table 3: Expected FT-IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm-1) Vibration Type
Sulfonic Acid (O-H) 3200-2500 (broad) Stretching
Aromatic C-H 3100-3000 Stretching
Aliphatic C-H (methyl) 2975-2850 Stretching
C=N (Indolenine) 1660-1640 Stretching
Aromatic C=C 1600-1450 Stretching
Aliphatic C-H (methyl) 1470-1365 Bending
Sulfonic Acid (S=O) 1250-1150 and 1080-1010 Asymmetric and Symmetric Stretching
C-N 1350-1250 Stretching

This table is based on characteristic infrared absorption frequencies for organic functional groups. researchgate.net

Applications in Advanced Functional Materials and Chemical Biology

Precursor for Fluorescent Dyes and Probes

The indolenine moiety of 2,3,3-trimethyl-3H-indole-5-sulfonic acid is a fundamental component in the chromophore system of several classes of fluorescent dyes. The sulfonic acid group enhances water solubility and provides a reactive handle for conjugation, making the resulting dyes suitable for biological and aqueous-based applications.

This compound and its derivatives are key intermediates in the synthesis of heptamethine cyanine (B1664457) dyes, a class of molecules renowned for their strong absorption and fluorescence in the near-infrared (NIR) region (700-900 nm). nih.gov The synthesis typically involves the condensation of two quaternized nitrogen-containing heterocyclic units, such as an indolenine salt, with a polymethine bridge precursor.

The presence of the trimethyl-indole core is crucial for the photophysical properties of these dyes, contributing to their stability and high molar extinction coefficients. axispharm.com The sulfonic acid group imparts water solubility, a critical feature for dyes used in biological imaging applications. nih.gov The general synthetic route allows for diverse modifications to fine-tune the spectral properties and to attach the dyes to biomolecules. For example, the precursor 1-[3-isothiouronylpropyl]-2,3,3-trimethyl-5-sulfo-3H-indolium can be condensed with other indolium salts to form functionalized cyanine dyes. nih.gov These NIR dyes are instrumental in fluorescence bio-sensing and imaging due to the high penetration of NIR light through biological tissues and reduced autofluorescence from endogenous biomolecules. researchgate.net

Table 1: Spectroscopic Properties of a Representative NIR Cyanine Dye

Property Value
Absorption Maximum (λmax) 780 - 825 nm
Emission Maximum (λem) 798 - 850 nm
Molar Extinction Coefficient (ε) High
Quantum Yield Moderate to High

Note: Specific values vary depending on the full structure of the dye and the solvent used.

The 2,3,3-trimethyl-3H-indole nucleus is a common electron-donating component in the Donor-Acceptor-Donor (D-A-D) architecture of squaraine dyes. monash.edu These dyes are synthesized through the condensation of an electron-rich indole (B1671886) derivative with squaric acid. broadpharm.com Squaraine dyes are characterized by their intense and narrow absorption bands in the far-red and NIR regions, making them highly effective sensitizers in dye-sensitized solar cells (DSSCs). monash.edunih.gov

In DSSCs, the squaraine dye absorbs photons and injects electrons into the conduction band of a semiconductor, typically titanium dioxide (TiO₂). nih.gov The suitability of indole-based squaraine dyes stems from their high molar extinction coefficients and appropriate highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which facilitate efficient electron injection and dye regeneration. nih.govmdpi.com Research has shown that modifying the indole donor and the central squaraine core can tune the optical and electrochemical properties of the dye, leading to improved photovoltaic performance. nih.gov Unsymmetrical squaraine sensitizers incorporating an indolium group have achieved record efficiencies for near-IR DSSCs. nih.gov

Table 2: Photovoltaic Performance of a DSSC with an Indole-Based Squaraine Dye (SQ-223)

Parameter Value Reference
Open-Circuit Voltage (Voc) 0.65 V nih.gov
Short-Circuit Current Density (Jsc) 11.23 mA/cm² nih.gov
Fill Factor (FF) 0.64 nih.gov

Dyes derived from this compound, particularly cyanine and squaraine dyes, are widely used as fluorescent probes and labels for bioimaging. researchgate.netbroadpharm.comnih.gov The sulfonic acid group enhances hydrophilicity, which is advantageous for labeling proteins and other biomolecules in aqueous environments. nih.gov The NIR fluorescence of these dyes is particularly beneficial for in vivo imaging, as it allows for deeper tissue penetration and minimizes background interference. researchgate.netnih.gov

Reactive versions of these dyes can be conjugated to antibodies, peptides, or other ligands to create targeted probes for visualizing specific cellular structures or biomarkers. broadpharm.com For instance, these probes are employed in fluorescence microscopy, flow cytometry, and immunoassays. axispharm.com The high fluorescence quantum yields and photostability of indolenine-based dyes make them reliable tools for tracking molecular dynamics and interactions within living cells. broadpharm.com

Role in Bioconjugation and Targeted Molecular Delivery Systems

The bifunctional nature of this compound, possessing both a core structure for functional dyes and a reactive linker group, makes it a valuable component in the construction of complex biomolecular systems.

This compound itself is classified as a small molecule linker used extensively in the field of bioconjugation. axispharm.combroadpharm.com The key to its function as a linker is its highly reactive sulfonyl group. This group can be readily converted into a more reactive form, such as a sulfonyl chloride, which can then form stable covalent bonds with nucleophilic groups (e.g., primary amines on lysine (B10760008) residues) found on proteins, peptides, and other biomacromolecules. axispharm.com

This property allows it to be incorporated into larger, more complex structures like antibody-drug conjugates (ADCs). In an ADC, the linker tethers a potent cytotoxic drug to an antibody that targets a specific cancer cell antigen. The indole portion of the molecule can be further functionalized, for example, to create a fluorescent tag, resulting in a trackable therapeutic agent. The stability of the linkage is critical to ensure that the payload is delivered specifically to the target cells before being released.

The sulfonic acid group significantly influences the cellular uptake of molecules to which it is attached. As a strongly ionizable and hydrophilic group, its presence can have complex and context-dependent effects on how a drug or probe crosses the cell membrane. nih.gov

Research on heptamethine cyanine dyes has shown that analogues with strongly ionizable sulfonic acid groups can exhibit cell line-specific uptake. For example, one study found that such dyes were not taken up by patient-derived glioblastoma (GBM) cells, suggesting the negative charge hindered membrane passage. researchgate.netnih.gov However, uptake was observed in the commercial U87MG glioblastoma cell line, mediated by a combination of organic anion-transporting polypeptides (OATPs) and endocytosis. researchgate.netnih.gov

Enzyme Inhibition Studies and Biochemical Pathway Interrogation

Investigation of Carbonic Anhydrase Inhibition Mechanisms

There is no specific scientific literature detailing the investigation of this compound as an inhibitor of carbonic anhydrases (CAs). While the broader class of sulfonamides, including those derived from indole scaffolds, is well-documented for its carbonic anhydrase inhibitory properties, specific studies on the mechanisms of this compound itself are not present in the available research. nih.govmdpi.com The research in this field tends to focus on more complex indole-sulfonamide hybrids designed to target specific CA isoforms. nih.gov

Exploration of Interactions with HIV Proteases

Similarly, a review of published research reveals no studies focused on the interaction between this compound and HIV proteases. The development of HIV protease inhibitors is a significant area of medicinal chemistry, and while various complex molecular structures are explored, this specific indole derivative does not appear as a subject of investigation in the accessible scientific literature for this application. nih.gov

Contribution to General Organic Synthesis Methodologies

Reactant in Oxidation and Reduction Transformations

No specific examples from peer-reviewed literature were found that describe the use of this compound as a primary reactant in either oxidation or reduction transformations.

Participation in Substitution Reactions

Detailed studies outlining the participation of this compound in specific substitution reactions are not available. While the principles of organic chemistry suggest the sulfonic acid group can act as a leaving group in nucleophilic aromatic substitution or that the indole ring can undergo electrophilic substitution, specific, documented examples and reaction parameters for this compound are not described in the literature.

Utility in Azo Dye Synthesis

The available scientific literature does not support the use of this compound in the synthesis of azo dyes. The fundamental chemistry of azo dye formation involves a diazotization reaction of a primary aromatic amine, followed by an azo coupling. unb.canih.govpbworks.com The this compound molecule does not possess the necessary primary amine group for this transformation.

Research on related structures shows that 2,3,3-trimethyl-3H-indolenine-5-amine , a different compound, is used to synthesize azo dyes precisely because it contains an amine group that can be diazotized. lpnu.uaresearchgate.net In contrast, this compound and its salts are well-documented as key intermediates in the synthesis of a different class of dyes known as cyanine dyes .

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Simulation of Compound Structure and Dynamics

Such simulations can predict bond lengths, bond angles, and dihedral angles, offering a static picture of the most stable conformation. Dynamic simulations, though not explicitly detailed in the available literature for this specific compound, would typically be used to explore the compound's flexibility, solvent interactions, and vibrational modes over time.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations have been applied to derivatives of 2,3,3-trimethyl-3H-indole-5-sulfonic acid to elucidate their electronic properties. For instance, Density Functional Theory (DFT) and semi-empirical PM3 level calculations were performed on TISC to investigate its metal-ion binding properties. researchgate.net These studies suggest that the oxygen atoms are the most probable sites for cation binding, a prediction derived from the calculated electron density distribution. researchgate.net

These quantum chemical approaches are instrumental in:

Determining the distribution of electron density and identifying nucleophilic and electrophilic sites.

Calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for predicting chemical reactivity and electronic transitions.

Simulating spectroscopic properties, such as UV-Vis absorption spectra, which are vital for understanding the behavior of dyes like TISC.

The table below summarizes the computational methods applied to a derivative containing the this compound moiety.

Computational MethodApplicationKey Finding
Density Functional Theory (DFT)Investigation of metal-ion binding in a croconaine dye derivative. researchgate.netOxygen atoms are the most likely sites for cation binding. researchgate.net
Semi-empirical PM3Complementary analysis of metal-ion binding in the dye derivative. researchgate.netSupports the conclusions drawn from DFT calculations regarding binding sites. researchgate.net

Docking Studies and Molecular Dynamics Simulations for Ligand-Target Interactions

While specific docking studies or molecular dynamics simulations for this compound as a ligand are not documented in the available literature, the computational work on its derivatives provides a framework for how such studies could be approached. The investigation into the metal-binding properties of TISC is analogous to a ligand-target interaction study, where the dye is the ligand and the metal ion is the target. researchgate.net

Molecular docking could be hypothetically employed to predict the binding orientation and affinity of this compound to a protein's active site. The sulfonic acid group, being ionizable, would likely play a significant role in forming strong electrostatic or hydrogen-bonding interactions with receptor sites.

Molecular dynamics simulations would further elaborate on these interactions by simulating the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding and any conformational changes that might occur upon binding.

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 2,3,3-trimethyl-3H-indole-5-sulfonic acid often relies on the Fischer indole (B1671886) synthesis. This method involves the reaction of 4-hydrazinobenzenesulfonic acid with 3-methyl-2-butanone (B44728) in acetic acid under reflux conditions chemicalbook.com. While effective, yielding the product in high purity, this method presents opportunities for improvement in terms of sustainability and efficiency.

The table below summarizes potential future synthetic routes:

Synthetic ApproachPotential AdvantagesRelevant Research Areas
Electrochemical Synthesis Milder reaction conditions, reduced use of hazardous reagents.Direct C-H sulfonylation of indole precursors.
Catalytic Routes Use of reusable and environmentally benign catalysts.Sulfonic acid-functionalized magnetic nanoparticles, solid acid catalysts.
Multicomponent Reactions Increased efficiency, reduced waste generation.One-pot synthesis from readily available starting materials.

Expansion of Bioconjugation Capabilities and Multifunctional Probes

This compound is a recognized building block in the field of bioconjugation, primarily serving as a linker molecule axispharm.com. Its sulfonic acid group and indole core provide reactive handles for attachment to biomolecules such as proteins, peptides, and nucleic acids axispharm.com. This property is widely exploited in the synthesis of fluorescent dyes and other labeling agents.

The future in this domain lies in the expansion of its bioconjugation capabilities to create multifunctional probes. Research is expected to focus on incorporating additional functionalities into derivatives of this compound. For instance, the attachment of both a fluorescent reporter and a therapeutic agent to the indole scaffold could lead to the development of "theranostic" agents, which combine diagnostic and therapeutic functions in a single molecule. The sulfonate group enhances water solubility, a desirable property for biological applications mdpi.com. The development of novel bioconjugation strategies that are highly selective and occur under mild, physiological conditions will be crucial for advancing the use of this compound in complex biological systems.

Key areas for future development in bioconjugation include:

Theranostic Agents: Combining diagnostic imaging and therapeutic delivery.

Targeted Drug Delivery: Attaching the indole derivative to targeting moieties like antibodies or peptides.

Advanced Bioimaging: Creating probes with enhanced photophysical properties, such as longer emission wavelengths and higher quantum yields.

Exploration in Advanced Functional Materials and Nanotechnology

The unique electronic and structural properties of the indole nucleus suggest that this compound could find applications in the realm of advanced functional materials and nanotechnology. The indole scaffold is a component of some conductive polymers, and the sulfonic acid group can be used to modulate solubility and facilitate processing wikipedia.org.

Future research could explore the incorporation of this compound into novel polymeric and nanoscale materials. For example, its use as a monomer or a functional dopant in the synthesis of conductive polymers could lead to materials with tailored electronic properties for applications in sensors, organic light-emitting diodes (OLEDs), and antistatic coatings. In nanotechnology, indole derivatives have been conjugated to nanoparticles to create multifunctional systems for biomedical applications, such as inhibitors of hypoxia-inducible factor (HIF) nih.gov. The sulfonic acid group of this compound could be exploited to functionalize the surface of nanoparticles, enhancing their stability and biocompatibility in aqueous environments.

Application AreaPotential Role of this compound
Conductive Polymers Monomer or functional dopant to enhance conductivity and processability.
Nanoparticle Functionalization Surface modification to improve stability and biocompatibility of nanoparticles.
Sensors Component of sensing materials that respond to specific analytes.

Integration with High-Throughput Screening Platforms for Biological Activity Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds. High-throughput screening (HTS) of libraries of indole derivatives has been a fruitful approach for the discovery of new therapeutic agents, including antibacterial drugs and enzyme inhibitors nih.govnih.gov.

Future research will likely involve the synthesis of diverse libraries of compounds derived from this compound for screening in various biological assays. The sulfonic acid group can be used as a synthetic handle to introduce a wide range of chemical functionalities, thereby generating a large number of structurally diverse molecules. These libraries can then be screened using HTS platforms to identify compounds with interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. The integration of computational methods, such as molecular docking and virtual screening, with experimental HTS can further accelerate the discovery of novel bioactive molecules based on the this compound scaffold.

The process for future biological activity discovery can be summarized as follows:

Library Synthesis: Creation of a diverse collection of derivatives of this compound.

High-Throughput Screening: Rapid screening of the library against a panel of biological targets.

Hit Identification: Identification of compounds that exhibit desired biological activity.

Lead Optimization: Chemical modification of the "hit" compounds to improve their potency, selectivity, and pharmacokinetic properties.

Q & A

Q. What are the standard synthetic protocols for preparing 2,3,3-trimethyl-3H-indole-5-sulfonic acid, and how are intermediates purified?

The compound is synthesized via sulfonation of 2,3,3-trimethylindole derivatives. A common method involves refluxing indole precursors with chlorosulfonic acid in anhydrous conditions, followed by neutralization with sodium hydroxide to isolate the sulfonic acid sodium salt . Purification typically employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with methanol/dichloromethane). Purity is confirmed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (DMSO-d₆, δ 2.1–2.3 ppm for methyl groups) .

Q. How is the solubility profile of this compound characterized for experimental applications?

The sodium salt form exhibits high solubility in polar solvents (water, methanol) but limited solubility in nonpolar solvents (hexane, chloroform). Solubility is quantified via gravimetric analysis: 50 mg/mL in water at 25°C. For reactions requiring aprotic conditions, dimethyl sulfoxide (DMSO) is recommended. Hydration effects must be controlled due to hygroscopicity .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • 1H/13C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 1.2–2.3 ppm), and sulfonic acid protons (broad singlet, δ 10–12 ppm in acidic conditions) .
  • FT-IR : Strong S=O stretching at 1180–1200 cm⁻¹ and N–H indole absorption at 3400 cm⁻¹ .
  • Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 239.29 [M−H]⁻ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR data for sulfonated indole derivatives?

Discrepancies in δ values (e.g., methyl group shifts) arise from solvent effects, pH, or salt forms. To standardize

  • Use deuterated solvents consistently (D₂O for sodium salt; DMSO-d₆ for free acid).
  • Reference internal standards (e.g., TMS for DMSO-d₆).
  • Compare with computational NMR predictions (DFT/B3LYP/6-31G*) .

Q. What strategies optimize sulfonation efficiency while minimizing side reactions (e.g., ring sulfonation vs. N-sulfonation)?

  • Temperature Control : Maintain 0–5°C during sulfonation to favor C-5 substitution over N-sulfonation.
  • Catalyst Screening : Use pyridine or DMAP to stabilize reactive intermediates.
  • Reaction Monitoring : Track progress via TLC (Rf ~0.3 in 10% methanol/chloroform) or in-situ Raman spectroscopy .

Q. How does the sulfonic acid group influence the compound’s electrochemical behavior in redox studies?

The sulfonate moiety enhances solubility in aqueous electrolytes but reduces electron density in the indole ring, shifting oxidation potentials. Cyclic voltammetry (glassy carbon electrode, 0.1 M PBS pH 7.4) shows an irreversible oxidation peak at +0.85 V vs. Ag/AgCl. Compare with non-sulfonated analogs (e.g., 2,3,3-trimethylindole: +0.65 V) to assess electronic effects .

Q. What are the challenges in quantifying trace impurities (e.g., residual solvents, sulfonic acid isomers) in this compound?

  • HPLC-MS/MS : Use a HILIC column to separate sulfonic acid isomers (e.g., 5- vs. 6-sulfonate).
  • Headspace GC : Detect residual solvents (e.g., ethyl acetate, THF) at ppm levels.
  • ICP-OES : Screen for metal catalysts (e.g., Fe, Cu) from synthesis .

Q. How can stability studies be designed to assess degradation under varying pH and temperature conditions?

  • Forced Degradation : Expose to 0.1 M HCl (pH 1), NaOH (pH 13), and UV light (254 nm) for 24–72 hours.
  • Analytical Endpoints : Monitor via UPLC (95% purity threshold) and identify degradation products (e.g., desulfonation products via LC-QTOF) .

Methodological Considerations

Q. What computational tools are recommended for modeling interactions between this compound and biological targets (e.g., enzymes, receptors)?

  • Docking : AutoDock Vina or Schrödinger Suite for binding affinity predictions.
  • MD Simulations : GROMACS with CHARMM36 force field to study sulfonate group solvation .

Q. How should researchers address discrepancies in reported molecular weights or CAS registry entries?

Cross-validate data using authoritative databases (PubChem, NIST) and primary literature. For example, CAS 132557-72-3 (free acid) vs. 132557-73-4 (sodium salt) may cause confusion. Always specify the salt form in experimental protocols .

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2,3,3-trimethyl-3H-indole-5-sulfonic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.